molecular formula C24H33NO3 B12823961 5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol

5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol

Cat. No.: B12823961
M. Wt: 383.5 g/mol
InChI Key: ATQVAIUSAHRLDF-KSVBPBMVSA-N
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Description

5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol is a complex organic compound with a unique structure that combines a benzo[d]oxazole ring with a substituted naphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzo[d]oxazole ring can be reduced under specific conditions.

    Substitution: The methyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the methoxy group can yield methoxybenzoic acid derivatives.

Scientific Research Applications

5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-methyl-7-(((1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl)methyl)benzo[d]oxazol-6-ol is unique due to its combination of a benzo[d]oxazole ring and a substituted naphthalene moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C24H33NO3

Molecular Weight

383.5 g/mol

IUPAC Name

7-[[(1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-5-methoxy-2-methyl-1,3-benzoxazol-6-ol

InChI

InChI=1S/C24H33NO3/c1-14-8-7-9-20-23(14,4)11-10-15(2)24(20,5)13-17-21(26)19(27-6)12-18-22(17)28-16(3)25-18/h8,12,15,20,26H,7,9-11,13H2,1-6H3/t15-,20+,23-,24+/m0/s1

InChI Key

ATQVAIUSAHRLDF-KSVBPBMVSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C4C(=CC(=C3O)OC)N=C(O4)C)CCC=C2C)C

Canonical SMILES

CC1CCC2(C(C1(C)CC3=C4C(=CC(=C3O)OC)N=C(O4)C)CCC=C2C)C

Origin of Product

United States

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